Dihydroergotoxine

Overview

Description

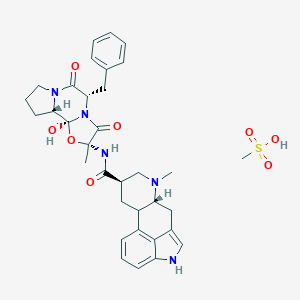

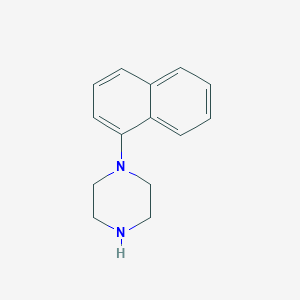

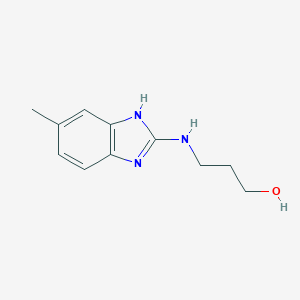

Dihydroergotoxine is a mixture of three different hydrogenated derivatives of Ergotamine: Dihydroergocornine, Dihydroergocristine, and Dihydroergocryptine . It has been proposed to be a neuroprotective agent and a nootropic agent .

Synthesis Analysis

Dihydroergotoxine is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . The synthesis of Dihydroergotoxine involves the hydrogenation of these ergot alkaloids .Molecular Structure Analysis

The molecular structure of Dihydroergotoxine is complex and involves several functional groups . The exact structure can be found in various scientific resources .Physical And Chemical Properties Analysis

Dihydroergotoxine mesylate appears as a white solid and is soluble in ethanol . It should be stored at room temperature .Scientific Research Applications

Cerebrovascular Disturbances : Dihydroergotoxine mesylate (DEM) has been studied for its pharmacological effects on neurotransmitters, particularly in the context of aging and vascular lesions in the brain. It exhibits various therapeutic effects and side effects depending on the dosage, suggesting a complex interaction with brain mechanisms (Yoshikawa et al., 1983).

Pharmacokinetics and Metabolism : Research has identified major metabolites of dihydroergotoxine in rat and bovine liver microsomes and then monitored these metabolites in human plasma. This is crucial for understanding the drug's bioavailability and its transformation in the body (Bicalho et al., 2008).

Respiratory Effects : Dihydroergotoxine (DET) has been observed to enhance the bronchodilating effect of various beta-receptor stimulators, suggesting its potential utility in treating chronic obstructive pulmonary diseases (Kitamura et al., 1977).

Neuroreceptor Interactions : Chronic administration of dihydroergotoxine has been shown to affect receptors for enkephalin and thyrotropin-releasing hormone in the aged rat brain, indicating its influence on monoaminergic neurons and potential therapeutic efficacy (Ogawa et al., 1984).

Antioxidant Properties : Dihydroergotoxine mesylate (DHET) has been studied for its ability to inhibit lipid peroxidation in vitro, suggesting a role as a lipid antioxidant in the treatment of senile cerebral vascular insufficiency (Koŕeh et al., 1982).

Cardiovascular Effects : Studies have examined the blood-pressure-lowering activity of dihydroergotoxine and its plasma concentrations, providing insights into its potential for treating hypertension (Woodcock et al., 1984).

Interactions with Alcohol Consumption : Research has shown that dihydroergotoxine can decrease voluntary ethanol intake in rats, especially when combined with thioridazine, indicating a possible application in managing alcohol dependency (Fadda et al., 1987).

Enzyme Inhibition : Dihydroergotoxine mesylate has been observed to inhibit low-Km phosphodiesterase in cat and rat brain homogenates, potentially influencing cellular cAMP levels and hormonal stimulation (Enz et al., 1978).

Safety And Hazards

properties

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYPXRFPBQGGAH-WVVAGBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

62.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Dihydroergotoxine | |

CAS RN |

11032-41-0, 6190-39-2 | |

| Record name | Dihydroergotoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergotamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

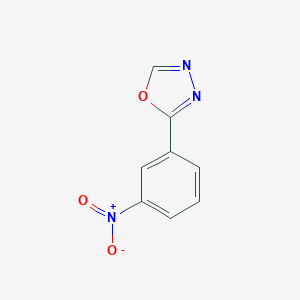

![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)

![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)